molecular formula C11H12N2O2 B14909349 n-(2-Cyanoethyl)-3-(furan-2-yl)-N-methylacrylamide

n-(2-Cyanoethyl)-3-(furan-2-yl)-N-methylacrylamide

Cat. No.: B14909349
M. Wt: 204.22 g/mol
InChI Key: UXOHJNHQXNZERI-AATRIKPKSA-N
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Description

n-(2-Cyanoethyl)-3-(furan-2-yl)-N-methylacrylamide is an organic compound that features a cyanoethyl group, a furan ring, and a methylacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Cyanoethyl)-3-(furan-2-yl)-N-methylacrylamide typically involves the reaction of 2-cyanoethylamine with 3-(furan-2-yl)-N-methylacrylamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

n-(2-Cyanoethyl)-3-(furan-2-yl)-N-methylacrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced cyano groups.

    Substitution: Substituted products with new functional groups replacing the cyanoethyl group.

Scientific Research Applications

n-(2-Cyanoethyl)-3-(furan-2-yl)-N-methylacrylamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of n-(2-Cyanoethyl)-3-(furan-2-yl)-N-methylacrylamide involves its interaction with specific molecular targets and pathways. The cyanoethyl group and furan ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-n-(2-cyanoethyl)-n-[(furan-2-yl)methyl]acetamide
  • n-(2-Cyanoethyl)-3-(furan-2-yl)-N-methylacetamide

Uniqueness

n-(2-Cyanoethyl)-3-(furan-2-yl)-N-methylacrylamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

(E)-N-(2-cyanoethyl)-3-(furan-2-yl)-N-methylprop-2-enamide

InChI

InChI=1S/C11H12N2O2/c1-13(8-3-7-12)11(14)6-5-10-4-2-9-15-10/h2,4-6,9H,3,8H2,1H3/b6-5+

InChI Key

UXOHJNHQXNZERI-AATRIKPKSA-N

Isomeric SMILES

CN(CCC#N)C(=O)/C=C/C1=CC=CO1

Canonical SMILES

CN(CCC#N)C(=O)C=CC1=CC=CO1

Origin of Product

United States

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